molecular formula C16H20N4O5 B13895409 Mitomycin E CAS No. 74707-94-1

Mitomycin E

Cat. No.: B13895409
CAS No.: 74707-94-1
M. Wt: 348.35 g/mol
InChI Key: HRHKSTOGXBBQCB-UMNDVAMSSA-N
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Description

Mitomycin E is a member of the mitomycin family, which are aziridine-containing natural products isolated from the bacterium Streptomyces caespitosus or Streptomyces lavendulae. These compounds are known for their potent antibacterial and anticancer properties. This compound, like its relatives, is used in various scientific and medical applications due to its ability to inhibit DNA synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mitomycins, including Mitomycin E, typically involves the combination of 3-amino-5-hydroxybenzoic acid, D-glucosamine, and carbamoyl phosphate to form the mitosane core. This core is then tailored by a variety of enzymes through specific steps such as hydroxylation, methylation, and carbamoylation . The exact sequence and identity of these steps are still under investigation.

Industrial Production Methods

Industrial production of mitomycins involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired mitomycin compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Mitomycin E undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Mitomycin E has a wide range of scientific research applications:

Mechanism of Action

Mitomycin E exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA). It achieves this by cross-linking the complementary strands of the DNA double helix, thereby preventing the cell from dividing and leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Mitomycin E is compared with other mitomycins such as Mitomycin A, Mitomycin B, and Mitomycin C. While all these compounds share a similar core structure and mechanism of action, this compound is unique in its specific enzyme tailoring steps and its particular efficacy against certain types of cancer .

List of Similar Compounds

  • Mitomycin A
  • Mitomycin B
  • Mitomycin C
  • Porfiromycin
  • Azinomycins
  • FR-900482
  • Maduropeptin
  • Azicemicins

Properties

CAS No.

74707-94-1

Molecular Formula

C16H20N4O5

Molecular Weight

348.35 g/mol

IUPAC Name

[(4S,6S,7R,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)/t7-,8-,14-,16+,19?/m0/s1

InChI Key

HRHKSTOGXBBQCB-UMNDVAMSSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)OC)N4C)N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N

Origin of Product

United States

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